- Quantum Yields of Decomposition and Homo-Dimerization of Solid L-Alanine Induced by 7.2 eV Vacuum Ultraviolet Light Irradiation: An Estimate of the Half-Life of L-Alanine on the Surface of Space Objects, Origins of Life and Evolution of Biospheres, 2011, 41(4), 385-395

Cas no 3695-80-5 ((2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid)

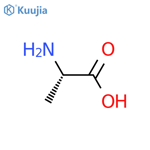

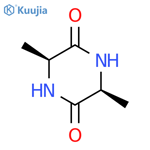

![(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid structure](https://ja.kuujia.com/scimg/cas/3695-80-5x500.png)

3695-80-5 structure

商品名:(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid 化学的及び物理的性質

名前と識別子

-

- D-Alanine, L-alanyl-

- (2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid

- Ala-D-Ala-OH

- H-ala-d-ala-oh

- (R)-N-(L-Alanyl)-2-methylglycine

- 2-(2-azanylpropanoylamino)propanoic acid

- 2-(alanylamino)propionic acid

- alanyl-alanine

- D-ALANYLE-D-ALANINE

- H-Ala-Ala-OH

- L-Ala-D-Ala-OH

- L-ALANYL-D-ALANINE

- N-Alanyl-D-alanine

- (R)-2-((S)-2-Aminopropanamido)propanoic acid

- N-L-Alanyl-D-alanine

- 2-[(2-ammoniopropanoyl)amino]propanoate

- SCHEMBL380600

- AKOS010842226

- NSC 186898

- alanyl-D-alanine

- NSC-186898

- (2R)-2-[(2S)-2-aminopropanamido]propanoic acid

- UNII-A8235021UP

- MFCD00066040

- CHEMBL1814487

- 3695-80-5

- CS-0372484

- E82763

- DTXSID201016945

- A8235021UP

- Q27896855

- BDBM50350461

- BS-42359

-

- MDL: MFCD00066040

- インチ: InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m0/s1

- InChIKey: DEFJQIDDEAULHB-IUYQGCFVSA-N

- ほほえんだ: C[C@H](N)C(N[C@@H](C(O)=O)C)=O

計算された属性

- せいみつぶんしりょう: 160.08486

- どういたいしつりょう: 160.085

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -3.3

- トポロジー分子極性表面積: 92.4A^2

じっけんとくせい

- 密度みつど: 1.208

- ふってん: 402.6 °C at 760 mmHg

- フラッシュポイント: 197.3 °C

- 屈折率: 1.492

- PSA: 92.42

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB476527-1 g |

H-Ala-D-Ala-OH; . |

3695-80-5 | 1g |

€569.50 | 2023-07-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1471-100MG |

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid |

3695-80-5 | 95% | 100MG |

¥ 376.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1471-5G |

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid |

3695-80-5 | 95% | 5g |

¥ 8,131.00 | 2023-03-31 | |

| ChemScence | CS-0372484-100mg |

H-ALA-D-ALA-OH |

3695-80-5 | ≥97.0% | 100mg |

$71.0 | 2022-04-27 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-285875-250 mg |

H-Ala-D-Ala-OH, |

3695-80-5 | 250MG |

¥2,332.00 | 2023-07-11 | ||

| TRC | A576025-10mg |

H-ALA-D-ALA-OH |

3695-80-5 | 10mg |

$ 50.00 | 2022-06-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1471-1G |

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid |

3695-80-5 | 95% | 1g |

¥ 1,702.00 | 2023-04-13 | |

| TRC | A576025-100mg |

H-ALA-D-ALA-OH |

3695-80-5 | 100mg |

$ 210.00 | 2022-06-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-285875A-1 g |

H-Ala-D-Ala-OH, |

3695-80-5 | 1g |

¥5,017.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-285875-250mg |

H-Ala-D-Ala-OH, |

3695-80-5 | 250mg |

¥2332.00 | 2023-09-05 |

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 60 s, < 1.0E-4 Pa, 290 K

リファレンス

合成方法 2

合成方法 3

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid Raw materials

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid Preparation Products

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid 関連文献

-

Osamu Yoshida,Jun Nakamura,Hidenori Yamashiro,Kenji Miura,Sayaka Hayashi,Kosei Umetsu,Shu Xu,Hideki Maki,Hirokazu Arimoto Med. Chem. Commun. 2011 2 278

-

Toshimasa Toyo'oka,Hitesh P. Chokshi,Robert G. Carlson,Richard S. Givens,Susan M. Lunte Analyst 1993 118 257

-

3. Synthesis and binding properties of a macrobicyclic receptor for N-protected peptides with a carboxylic acid terminusPeter D. Henley,Christopher P. Waymark,Iain Gillies,Jeremy D. Kilburn J. Chem. Soc. Perkin Trans. 1 2000 1021

-

Jean van Heijenoort Nat. Prod. Rep. 2001 18 503

-

5. Permeation of dipeptides and phosphono dipeptides through liquid emulsion membranes; stereoselectivity of the processWojciech Skrzypińki,Ewa Sierleczko,Pawe? Pluciński,Barbara Lejczak,Pawe? Kafarski J. Chem. Soc. Perkin Trans. 2 1990 689

3695-80-5 ((2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid) 関連製品

- 923-16-0(D-Alanyl-D-Alanine)

- 1188-01-8(DL-Alanyl-glycine)

- 1948-31-8(L-Alanyl-L-alanine)

- 1115-78-2(H-D-Ala-Ala-OH)

- 2392-61-2(L-Alanyl-L-alanine)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3695-80-5)(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):366.0/1033.0